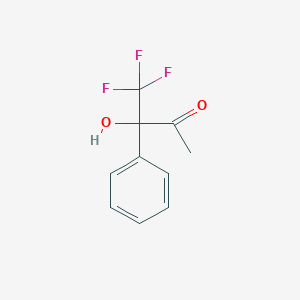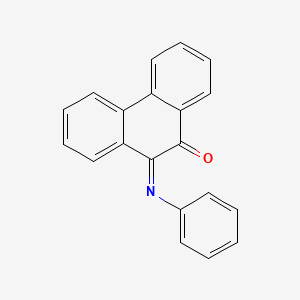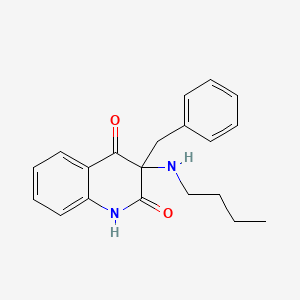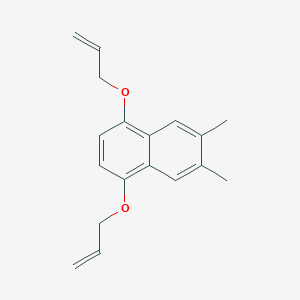
Naphthalene, 6,7-dimethyl-1,4-bis(2-propenyloxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphthalene, 6,7-dimethyl-1,4-bis(2-propenyloxy)- is an organic compound derived from naphthalene, a polycyclic aromatic hydrocarbon. This compound features two propenyloxy groups attached to the naphthalene ring at positions 1 and 4, with additional methyl groups at positions 6 and 7. The presence of these functional groups imparts unique chemical properties, making it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalene, 6,7-dimethyl-1,4-bis(2-propenyloxy)- typically involves the alkylation of naphthalene derivatives. One common method includes the reaction of 6,7-dimethyl-1,4-dihydroxynaphthalene with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and advanced purification techniques such as column chromatography or recrystallization are often employed to achieve high-quality products.
Análisis De Reacciones Químicas
Types of Reactions
Naphthalene, 6,7-dimethyl-1,4-bis(2-propenyloxy)- undergoes various chemical reactions, including:
Oxidation: The propenyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Hydrogenation of the propenyloxy groups can yield saturated alkoxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other hydrogenation catalysts.
Substitution: Halogenation using bromine or chlorination agents under controlled conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated alkoxy derivatives.
Substitution: Formation of halogenated naphthalene derivatives.
Aplicaciones Científicas De Investigación
Naphthalene, 6,7-dimethyl-1,4-bis(2-propenyloxy)- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Naphthalene, 6,7-dimethyl-1,4-bis(2-propenyloxy)- involves its interaction with molecular targets through its functional groups. The propenyloxy groups can participate in hydrogen bonding, van der Waals interactions, and other non-covalent interactions with target molecules. These interactions can modulate the activity of enzymes, receptors, or other biological macromolecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Naphthalene, 2,6-dimethyl-
- Naphthalene, 2,7-dimethyl-
- Naphthalene, 1,6-dimethyl-4-(1-methylethyl)-
Uniqueness
Naphthalene, 6,7-dimethyl-1,4-bis(2-propenyloxy)- is unique due to the presence of both propenyloxy and methyl groups, which confer distinct chemical reactivity and potential biological activity. The specific positioning of these groups on the naphthalene ring allows for unique interactions and applications compared to other dimethyl naphthalene derivatives.
Propiedades
Número CAS |
784189-69-1 |
|---|---|
Fórmula molecular |
C18H20O2 |
Peso molecular |
268.3 g/mol |
Nombre IUPAC |
6,7-dimethyl-1,4-bis(prop-2-enoxy)naphthalene |
InChI |
InChI=1S/C18H20O2/c1-5-9-19-17-7-8-18(20-10-6-2)16-12-14(4)13(3)11-15(16)17/h5-8,11-12H,1-2,9-10H2,3-4H3 |
Clave InChI |
NJOFQYKHNFPERX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=CC(=C2C=C1C)OCC=C)OCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


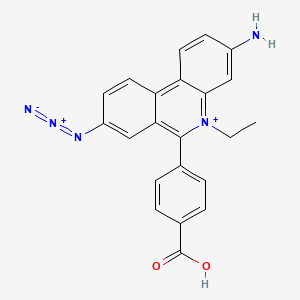
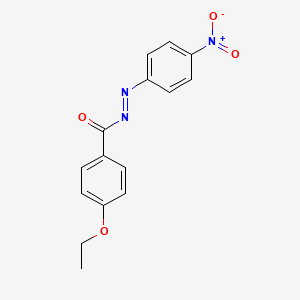
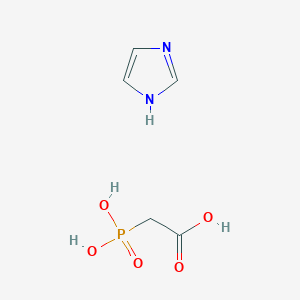
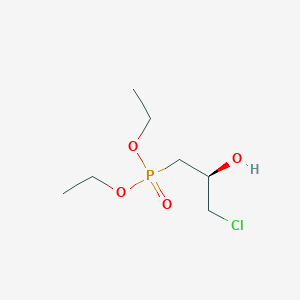
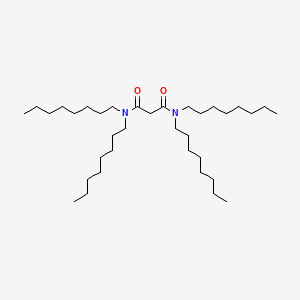
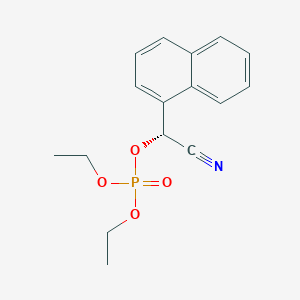
![2-{6-[2-(Chloromethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B14232633.png)
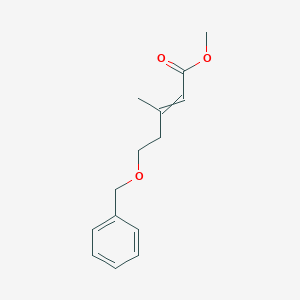
![4-[(8-Butyl-8-azabicyclo[3.2.1]octan-3-ylidene)methyl]-N-ethylbenzamide](/img/structure/B14232645.png)
